molecular formula C20H14N2O2S3 B4726684 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone

2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone

Cat. No. B4726684
M. Wt: 410.5 g/mol
InChI Key: IFOLULRURCZUSF-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone, commonly known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (Bcl-2) family proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential as a cancer therapeutic agent.

Mechanism of Action

ABT-737 selectively binds to the hydrophobic groove of 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone family proteins, including this compound, Bcl-xL, and Bcl-w, and disrupts their interaction with pro-apoptotic proteins such as Bax and Bak. This leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors such as melanoma and lung cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, by sensitizing cancer cells to apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of ABT-737 is its selectivity for 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone family proteins, which allows for targeted inhibition of these proteins in cancer cells. However, ABT-737 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, some cancer cells may develop resistance to ABT-737 through upregulation of other anti-apoptotic proteins.

Future Directions

For research on ABT-737 include the development of more soluble analogs and the investigation of its potential in combination with other cancer therapies. Additionally, further studies are needed to better understand the mechanisms of resistance to ABT-737 and to identify biomarkers that can predict response to treatment. Overall, ABT-737 shows great promise as a cancer therapeutic agent and warrants further investigation in preclinical and clinical studies.

Scientific Research Applications

ABT-737 has been extensively studied for its potential as a cancer therapeutic agent, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It works by selectively targeting 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone family proteins, which are involved in regulating apoptosis (programmed cell death) in cancer cells. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells and potentially lead to tumor regression.

properties

IUPAC Name

2-(4-amino-5-benzoylthieno[3,2-d][1,2]thiazol-3-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S3/c21-16-15-19(25-11-14(23)12-7-3-1-4-8-12)22-27-20(15)26-18(16)17(24)13-9-5-2-6-10-13/h1-10H,11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOLULRURCZUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NSC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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